Lipophilicity Enhancement vs. Non-Fluorinated Analog: LogP Shift of ~1 Log Unit
The presence of the trifluoromethyl group in 3-bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one substantially increases lipophilicity compared to the non-fluorinated phenyl analog. The target compound has a consensus LogP of 3.20–3.21 , whereas 3-bromo-1-phenylpyrrolidin-2-one (CAS 77868-83-8) has a LogP of 2.19–2.25 . This represents a ΔLogP of approximately +1.0 log unit, corresponding to a ~10-fold increase in octanol–water partition coefficient. Despite this LogP difference, both compounds share identical TPSA values (20.31 Ų), indicating that the lipophilicity gain is achieved without increasing polar surface area—a desirable combination for optimizing passive membrane permeability while retaining acceptable aqueous solubility characteristics [1].
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.21 (ChemScene computed) / 2.78 (Fluorochem computed) |
| Comparator Or Baseline | 3-Bromo-1-phenylpyrrolidin-2-one (CAS 77868-83-8): LogP = 2.19–2.25 (Chemsrc / Leyan) |
| Quantified Difference | ΔLogP ≈ +0.95 to +1.02 (ChemScene/Leyan vs. Chemsrc/Leyan); both compounds have identical TPSA of 20.31 Ų |
| Conditions | Computational LogP prediction (XLogP3 or similar algorithm); respective vendor datasheets |
Why This Matters
For medicinal chemistry programs where balancing passive permeability with solubility is critical, the ortho-CF₃ analog provides a ~10-fold lipophilicity boost without TPSA penalty compared to the des-fluoro parent, enabling fine-tuning of ADME properties.
- [1] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. [Review on LogP optimization strategies]. View Source
